
Dibutyl(prop-2-EN-1-YL)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(prop-2-EN-1-YL)borane is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of a boron atom bonded to two butyl groups and one prop-2-en-1-yl group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl(prop-2-EN-1-YL)borane can be synthesized through the hydroboration of 1,3-butadiene with dibutylborane. The reaction typically occurs under an inert atmosphere, such as argon, to prevent oxidation. The process involves the addition of dibutylborane to the double bond of 1,3-butadiene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pressure to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(prop-2-EN-1-YL)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The butyl or prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reactions often involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce new functional groups.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Alkanes or alkenes, depending on the reaction conditions.
Substitution: Various substituted boranes with different functional groups.
Applications De Recherche Scientifique
Dibutyl(prop-2-EN-1-YL)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment, leveraging its ability to target specific cellular pathways.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which dibutyl(prop-2-EN-1-YL)borane exerts its effects involves the formation of stable complexes with target molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This interaction can modulate various molecular pathways, making it a valuable tool in both chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutylborane: Similar in structure but lacks the prop-2-en-1-yl group.
Tributylborane: Contains three butyl groups instead of two butyl and one prop-2-en-1-yl group.
Dibutyl(phenyl)borane: Contains a phenyl group instead of the prop-2-en-1-yl group.
Uniqueness
Dibutyl(prop-2-EN-1-YL)borane is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other boranes may not be as effective.
Propriétés
Numéro CAS |
51851-76-4 |
|---|---|
Formule moléculaire |
C11H23B |
Poids moléculaire |
166.11 g/mol |
Nom IUPAC |
dibutyl(prop-2-enyl)borane |
InChI |
InChI=1S/C11H23B/c1-4-7-10-12(9-6-3)11-8-5-2/h6H,3-5,7-11H2,1-2H3 |
Clé InChI |
JPWHRWHZWQSFKF-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(CCCC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
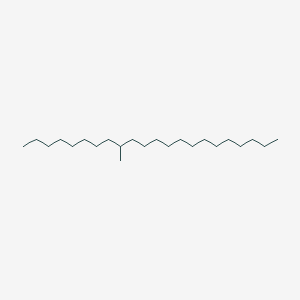
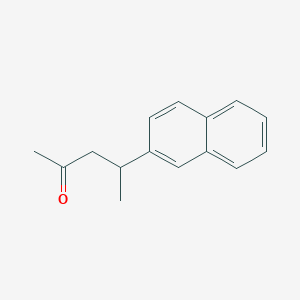
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
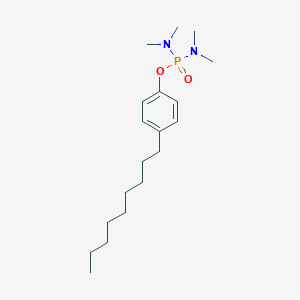
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
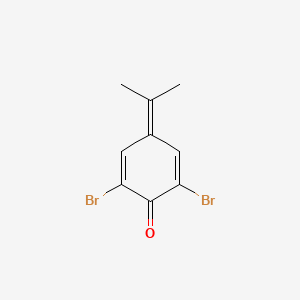
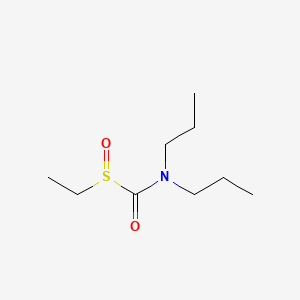
![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)


![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
